molecular formula C11H11N3O B1384474 6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one CAS No. 1087792-32-2

6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one

Cat. No. B1384474
M. Wt: 201.22 g/mol
InChI Key: HUALXPGBEZSXNZ-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-aminophenol . 4-Aminophenol, also known as p-aminophenol, is a white or reddish-yellow crystal or light brown powder. It turns violet when exposed to light .


Molecular Structure Analysis

The molecular structure of 4-aminophenol, a component of your compound, has been studied using various spectroscopic techniques . The theoretical optimized geometrical parameters (bond lengths, bond angles, and dihedral angles), vibrational wavenumbers, and the non-linear optical properties were calculated using the density functional theory .


Chemical Reactions Analysis

The chemical reactions involving 4-aminophenol derivatives can be complex and varied. For instance, one study reported the synthesis of covalent organic frameworks (COFs) via Doebner reactions .


Physical And Chemical Properties Analysis

4-Aminophenol appears as white or reddish-yellow crystals or light brown powder. It turns violet when exposed to light . More specific physical and chemical properties would depend on the exact structure of the derivative.

Scientific Research Applications

Synthesis and Chemical Properties

  • Biginelli Condensation

    This compound is synthesized using a method known as Biginelli condensation. This process involves refluxing catalysts such as sulfamic acid in ethanol with aromatic aldehydes, acetylacetone, and urea, yielding compounds like 4-Phenyl-6-methyl-5-acetyl-3,4-dihydropyrimidin-2-one (Li Gong-chun, 2010). Similarly, microwave-assisted synthesis methods have been used for creating variants of this compound (H. Kefayati, Maryam Fakhriyannejad, A. Mohammadi, 2009).

  • Catalysis and Reaction Mechanisms

    Studies have explored the use of various catalysts and reaction mechanisms for synthesizing derivatives of this compound. For example, 4-(4-Dimethylamino)phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2-one has been synthesized using sulfamic acid and ethanol as catalyst and solvent, respectively (Peng Qiu-jin, 2010).

Medicinal Chemistry and Pharmacology

  • Antimicrobial and Anti-Inflammatory Properties

    Some studies have focused on the medicinal applications of this compound, especially its derivatives. For instance, novel derivatives have been synthesized and tested for anti-inflammatory and analgesic activities, showing significant potential in these areas (Muralidharan, S. James Raja, Asha Deepti, 2019).

  • Urease Inhibitory Activity

    Derivatives of this compound, such as 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones, have been shown to be potent urease inhibitors. This is significant for the development of treatments for diseases related to urease activity (S. Shamim et al., 2018).

Structural Analysis and Molecular Modeling

  • Crystal Structure Analysis

    The crystal structure of derivatives of this compound has been determined, providing valuable insights into its chemical properties and potential applications. For example, the structure of 4-(3,4-Methylenedioxylphenyl)-6-methyl-5-ethoxycaronyl-3,4-dihydropyrimidin-2(H)-one was elucidated using X-ray diffraction, revealing its triclinic crystal structure (Tu Shu, 2004).

  • Molecular Docking Studies

    These compounds have also been the subject of molecular docking studies, which help predict their interactions with biological molecules and potential therapeutic targets. This includes the study of their affinity with proteins like CDK4, providing insights into their potential pharmacological applications (M. R. Holam, V. Santhoshkumar, S. Killedar, 2022).

Safety And Hazards

4-Aminophenol is considered hazardous. It may cause genetic defects and is harmful if swallowed or inhaled . It’s also suspected of damaging fertility .

Future Directions

The future directions for research on 4-aminophenol derivatives could include further exploration of their potential applications in various fields, such as medicine and materials science. For instance, some 4-aminophenol derivatives have shown potential as antimicrobial and antidiabetic agents .

properties

IUPAC Name

4-(4-aminophenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7-13-10(6-11(15)14-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUALXPGBEZSXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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